molecular formula C16H12ClN3S B2425391 3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 872988-02-8

3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2425391
CAS No.: 872988-02-8
M. Wt: 313.8
InChI Key: KVAKLXWMSJHXFN-UHFFFAOYSA-N
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Description

3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that belongs to the pyridazine family.

Scientific Research Applications

Material Science Applications

Metal Coordination and Self-assembly : 3,6-Di(pyridin-2-yl)pyridazines, related to the compound , demonstrate metal-coordinating abilities leading to the self-assembly into gridlike metal complexes with copper(I) or silver(I) ions. This characteristic is exploited in the development of novel materials with potential applications in catalysis and molecular electronics (Hoogenboom, Moore, & Schubert, 2006).

Corrosion Inhibition : Pyridazine derivatives have been shown to effectively inhibit the corrosion of mild steel in acidic environments, suggesting their utility in the protection of industrial materials. Experimental and theoretical investigations support their role as mixed-type inhibitors, providing both a physical barrier and chemical protection against corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).

Pharmacological Applications

Anticancer Activity : Certain pyridazine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Research in this area focuses on the design and synthesis of novel compounds that exhibit cytotoxicity towards cancer cells, offering potential pathways for the development of new anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2014).

Antimicrobial Activity : Synthesis and evaluation of novel heterocyclic compounds containing pyridazine structures have demonstrated significant antibacterial activity. This includes the development of sulfonamido moiety-containing compounds, highlighting the potential of pyridazine derivatives in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Organic Synthesis

Synthesis of Heterocycles : The versatility of pyridazine and its derivatives in organic synthesis is notable, serving as precursors for a wide range of heterocyclic compounds. These activities are crucial for the development of pharmaceuticals, agrochemicals, and organic materials (Katritzky et al., 2000).

Facilitating Complex Reactions : Pyridazine derivatives are utilized in facilitating complex reactions under various conditions, including microwave-assisted synthesis and conventional conditions. Their reactivity provides new routes for the synthesis of complex molecules, advancing the field of medicinal chemistry and material science (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-3-1-2-12(10-14)11-21-16-5-4-15(19-20-16)13-6-8-18-9-7-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAKLXWMSJHXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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